
Dodeca-1,11-dien-3-yl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-1,11-dien-3-yl Acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester that features a dodecadiene backbone with double bonds at the 1st and 11th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodeca-1,11-dien-3-yl Acetate can be synthesized through several methods. One common approach involves the coupling reaction between Grignard reagents and acetates catalyzed by Li2CuCl4 . Another method utilizes the Suzuki-Miyaura cross-coupling reaction, which employs palladium complexes as catalysts . These methods are chosen based on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using cost-effective and efficient catalytic systems. The use of iron-catalyzed cross-coupling reactions has been explored to develop sustainable synthetic procedures . These methods aim to minimize environmental impact while maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dodeca-1,11-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecadien-1-ol, while reduction could produce dodecane.
Wissenschaftliche Forschungsanwendungen
Dodeca-1,11-dien-3-yl Acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Dodeca-1,11-dien-3-yl Acetate involves its interaction with specific molecular targets. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The pathways involved in these processes are still under investigation, but they are believed to involve signal transduction mechanisms that regulate insect behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,Z)-7,9-Dodecadienyl Acetate: This compound has a similar structure but differs in the position of the double bonds.
(E)-Dodeca-9,11-dien-1-yl Acetate: Another related compound with variations in the double bond configuration.
3,7,11-Trimethyl-3-hydroxy-6,10-dodecadien-1-yl Acetate: This compound features additional methyl and hydroxy groups.
Uniqueness
Dodeca-1,11-dien-3-yl Acetate is unique due to its specific double bond positions and its applications in pheromone research. Its ability to disrupt insect mating processes makes it a valuable tool in pest control strategies.
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
dodeca-1,11-dien-3-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
InChI-Schlüssel |
ACPIGSZPIIDMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCCCCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



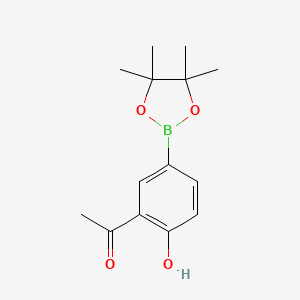
![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
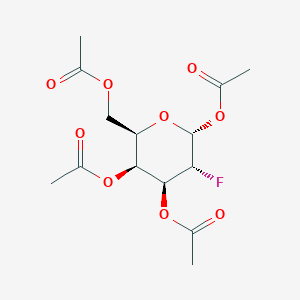
![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
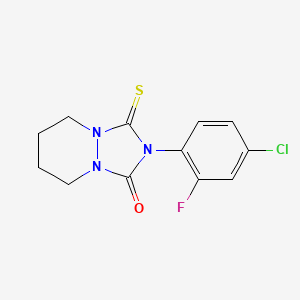
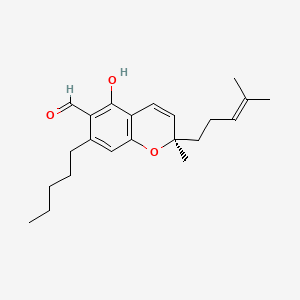
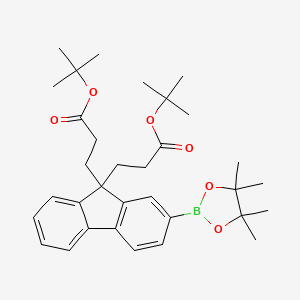
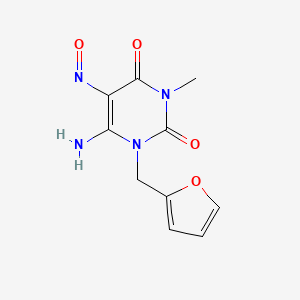
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
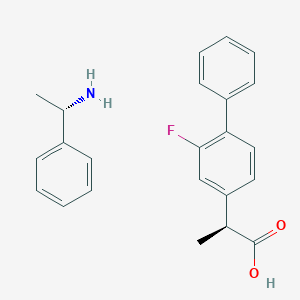

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
